

Application Notes and Protocols: Cyclopentyl Compounds in Methane Storage

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Compound of Interest

Compound Name: Cyclopentyl dodecanoate

Cat. No.: B15376789

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These application notes provide a comprehensive overview of the potential of cyclopentyl compounds as thermodynamic promoters for methane storage in clathrate hydrates. This technology holds promise for safer and more efficient storage and transportation of natural gas. The following sections detail the quantitative data, experimental protocols, and underlying mechanisms associated with these compounds.

Introduction to Cyclopentyl Compounds in Methane Hydrate Formation

Methane clathrate hydrates are crystalline, ice-like solids where methane molecules are trapped within a lattice of water molecules. These structures offer a high-density method for storing methane. However, their formation typically requires high pressures and low temperatures. Cyclopentyl compounds act as thermodynamic promoters, significantly reducing the severity of these conditions, making the process more economically viable and safer. These promoter molecules occupy the large cages of the hydrate structure (specifically structure II, sII), stabilizing the overall lattice and allowing methane to be encapsulated in the small cages at milder conditions.

Data Presentation: Methane Storage Capacity of Cyclopentyl Compounds

The following table summarizes the quantitative data on the methane storage capacity of various cyclopentyl compounds when forming mixed clathrate hydrates.

Cyclopentyl Compound	Hydrate Structure	Methane Cage Occupancy (Small Cages)	Methane Storage Capacity (mmol CH ₄ / mol H ₂ O)	Methane Storage Capacity (wt%) ¹	Formation Conditions (P, T)	Reference
Cyclopentane (CP)	sII	~0.60	~71	~6.7	0.165 - 9.486 MPa, 273.83 - 301.90 K	
Epoxycyclopentane (ECP)	sII	0.87	102	~9.3	2.21 MPa @ 297.0 K	
Cyclopentylamine (CPA)	sII	Not Quantified	Superior to CP and THF	Not Quantified	Not Specified	

¹ Theoretical wt% calculated based on the reported cage occupancy and the stoichiometry of the sII hydrate (8 large cages, 16 small cages, 136 water molecules).

Experimental Protocols

This section outlines a generalized protocol for the formation and characterization of cyclopentyl compound-methane clathrate hydrates in a laboratory setting.

Protocol 1: Synthesis of Cyclopentane-Methane Hydrate

1. Materials and Equipment:

- High-pressure stainless-steel reactor (crystallizer) equipped with a magnetic stirrer, temperature and pressure sensors, and gas inlet/outlet valves.
- Deionized water
- Cyclopentane (CP)

- Methane gas (high purity)
- Cooling bath/circulator
- Data acquisition system

2. Procedure:

- **Reactor Preparation:** Thoroughly clean and dry the high-pressure reactor.
- **Loading:** Add a specific volume of deionized water and cyclopentane to the reactor. A common volumetric ratio is 1:10 (CP:water).
- **Sealing and Purging:** Seal the reactor and purge it with low-pressure methane gas to remove any air.
- **Pressurization:** Pressurize the reactor with methane gas to the desired initial pressure.
- **Cooling and Stirring:** Submerge the reactor in a cooling bath set to the desired experimental temperature (e.g., 274.15 K). Begin stirring at a constant rate (e.g., 400 rpm) to ensure good mixing of the phases.
- **Hydrate Formation:** Monitor the pressure and temperature inside the reactor. A sudden drop in pressure indicates the onset of hydrate formation (nucleation) as methane gas is consumed to form the solid hydrate. Continue the experiment until the pressure stabilizes, signifying the completion of hydrate formation.
- **Gas Consumption Calculation:** The amount of methane consumed, and thus the storage capacity, can be calculated from the pressure drop using the ideal gas law with appropriate compressibility factor corrections.

Protocol 2: Characterization of Clathrate Hydrates

1. Sample Collection:

- After hydrate formation, carefully depressurize the reactor.
- Quickly collect the solid hydrate sample and immediately immerse it in liquid nitrogen to prevent dissociation.
- Grind the sample into a fine powder under liquid nitrogen.

2. Powder X-ray Diffraction (PXRD) Analysis:

- **Purpose:** To identify the crystal structure of the hydrate (e.g., sI, sII, or sH).
- **Procedure:**
 - Load the powdered hydrate sample into a low-temperature PXRD sample holder.
 - Maintain the sample temperature below its dissociation point throughout the measurement.

- Collect the diffraction pattern over a suitable 2θ range.
- Analyze the diffraction peaks to determine the lattice parameters and confirm the hydrate structure. For cyclopentane-methane hydrates, a face-centered cubic lattice corresponding to sII is expected.

3. Raman Spectroscopy Analysis:

- Purpose: To confirm the presence of guest molecules (methane and cyclopentyl compound) within the hydrate cages and to determine the cage occupancy.
- Procedure:
 - Place the powdered hydrate sample in a low-temperature
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